molecular formula C8H3Cl3N2 B3278763 4,6,7-Trichlorocinnoline CAS No. 68211-16-5

4,6,7-Trichlorocinnoline

Cat. No.: B3278763
CAS No.: 68211-16-5
M. Wt: 233.5 g/mol
InChI Key: BMILUDXMBATIBA-UHFFFAOYSA-N
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Description

4,6,7-Trichlorocinnoline is a heterocyclic aromatic compound with the molecular formula C₈H₃Cl₃N₂ It is a derivative of cinnoline, characterized by the presence of three chlorine atoms at the 4th, 6th, and 7th positions of the cinnoline ring

Scientific Research Applications

4,6,7-Trichlorocinnoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

When handling “4,6,7-Trichlorocinnoline”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichlorocinnoline typically involves the reaction of 2-amino-4,5-dichlorobenzophenone with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Reaction Conditions:

    Reagents: 2-amino-4,5-dichlorobenzophenone, phosphorus oxychloride

    Solvent: None (neat reaction)

    Temperature: Reflux

    Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trichlorocinnoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, or thiourea in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted cinnoline derivatives.

    Oxidation: Quinoline derivatives.

    Reduction: Dechlorinated cinnoline derivatives.

Mechanism of Action

The mechanism of action of 4,6,7-Trichlorocinnoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms in the compound can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloroquinoline
  • 4,6-Dichlorocinnoline
  • 4,6,7-Trimethylcinnoline

Comparison

4,6,7-Trichlorocinnoline is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to 4,7-Dichloroquinoline, it has an additional chlorine atom, which may enhance its potency in certain applications. Similarly, the presence of chlorine atoms differentiates it from 4,6,7-Trimethylcinnoline, which has methyl groups instead.

Properties

IUPAC Name

4,6,7-trichlorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(11)3-12-13-8(4)2-6(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILUDXMBATIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=NC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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